Cas no 1076-13-7 (1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-)

1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)- structure
1076-13-7 structure
Product Name:1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-
CAS No:1076-13-7
MF:C12H14
MW:158.239563465118
CID:193322
PubChem ID:136845
Update Time:2025-04-19

1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)- Chemical and Physical Properties

Names and Identifiers

    • 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-
    • (1α,4α,4aα,5α,8α,8aα)-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
    • 1,4,4a,5,8,8a-Hexahydro-1,4-endo,endo-5,8-dimethanonaphthalene
    • 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, endo,endo- (8CI)
    • 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)-
    • 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1.alpha.,4.alpha.,4a.alpha.,5.beta.,8.beta.,8a.alpha.)-
    • 1076-13-7
    • RCL T214639
    • 1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
    • 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1.alpha.,4.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.)-
    • 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1.alpha.,4.alpha.,4a.alpha.,5.alpha.,8.alpha.,8a.alpha.)-
    • DTXSID80910375
    • 15914-94-0
    • 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
    • 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-
    • 83602-18-0
    • Inchi: 1S/C12H14/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-12H,5-6H2
    • InChI Key: ZSJSPFJUHHVKQB-UHFFFAOYSA-N
    • SMILES: C12C3C=CC(C3)C1C1C=CC2C1

Computed Properties

  • Exact Mass: 158.11
  • Monoisotopic Mass: 158.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.11
  • Boiling Point: 228.2°Cat760mmHg
  • Flash Point: 68.7°C
  • Refractive Index: 1.599
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